molecular formula C13H15NO4 B2656852 Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate CAS No. 866153-00-6

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B2656852
CAS No.: 866153-00-6
M. Wt: 249.266
InChI Key: UHYXCQUAAGEZRX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol .

Scientific Research Applications

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may also play a role in binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-hydroxy-2-oxo-4-methylpyrrolidine-3-carboxylate
  • Ethyl 1-hydroxy-2-oxo-4-ethylpyrrolidine-3-carboxylate
  • Ethyl 1-hydroxy-2-oxo-4-isopropylpyrrolidine-3-carboxylate

Uniqueness

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents .

Properties

IUPAC Name

ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-18-13(16)11-10(8-14(17)12(11)15)9-6-4-3-5-7-9/h3-7,10-11,17H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYXCQUAAGEZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CN(C1=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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